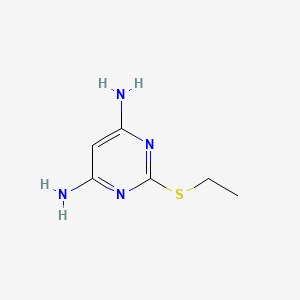

2-(Ethylthio)pyrimidine-4,6-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfanylpyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4S/c1-2-11-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3,(H4,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGJVBQNURZQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC(=CC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357705 | |

| Record name | 2-(Ethylsulfanyl)pyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23994-93-6 | |

| Record name | 2-(Ethylsulfanyl)pyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2-(Alkylthio)pyrimidine-4,6-diamine Derivatives

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the crystal structure of 2-(alkylthio)pyrimidine-4,6-diamines, a class of compounds with significant potential in medicinal chemistry. Due to the limited public availability of the specific crystal structure data for 2-(Ethylthio)pyrimidine-4,6-diamine, this document will utilize the detailed crystallographic data of a closely related analogue, 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine , to illustrate the core structural features and analytical methodologies. This approach provides a robust framework for understanding the solid-state properties of this important class of molecules.

Introduction: The Significance of the 2-Sulfanylpyrimidine-4,6-diamine Scaffold

The pyrimidine ring is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The 2-sulfanylpyrimidine-4,6-diamine scaffold, in particular, has garnered considerable attention due to its diverse biological activities, including potential applications as an inhibitor of enzymes involved in nucleotide metabolism, which is a key target in cancer therapy.[1][2] The substitution at the 2-thio position allows for the fine-tuning of the molecule's physicochemical properties and biological activity. Understanding the three-dimensional arrangement of these molecules in the solid state through crystal structure analysis is paramount for rational drug design, polymorphism screening, and optimizing formulation strategies.

Molecular and Crystal Structure of a 2-(Alkylthio)pyrimidine-4,6-diamine Analogue

The crystal structure of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine provides valuable insights into the conformational preferences and intermolecular interactions that are likely to be conserved across this class of compounds.

Molecular Conformation

The molecular structure of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine reveals a non-planar conformation. The dihedral angle between the pyrimidine and the 2,4-dimethylphenyl rings is a critical conformational parameter. In the case of this analogue, this angle is 63.03(14)°.[3] The ethylthio group in the target compound, being more flexible, would also adopt a specific conformation influenced by steric and electronic factors within the crystal lattice.

Below is a representation of the molecular structure of the parent compound, this compound.

Caption: Molecular structure of this compound.

Crystallographic Data

The crystallographic data for 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine was determined by single-crystal X-ray diffraction.[3] The key parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₃H₁₆N₄S |

| Formula Weight | 260.36 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.482(3) |

| b (Å) | 9.3850(19) |

| c (Å) | 10.590(2) |

| β (°) | 108.07(3) |

| Volume (ų) | 1368.3(5) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation type | Cu Kα |

| μ (mm⁻¹) | 2.00 |

| R-factor (%) | 4.9 |

Data obtained from the crystal structure of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine.[3]

Intermolecular Interactions and Crystal Packing

The supramolecular assembly in the crystal is dictated by a network of intermolecular interactions. In many pyrimidine derivatives, hydrogen bonds involving the amino groups and the pyrimidine nitrogen atoms are the dominant structure-directing interactions.[4][5] These interactions often lead to the formation of well-defined synthons, which are robust and predictable patterns of non-covalent interactions.

In the case of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine, the crystal packing is stabilized by N-H···N hydrogen bonds, forming centrosymmetric dimers. These dimers are further connected into a three-dimensional network through various C-H···π and other weak interactions. The study of these interactions is crucial for understanding the stability of the crystal lattice and for predicting potential polymorphs.

A powerful tool for visualizing and quantifying intermolecular contacts in a crystal is Hirshfeld surface analysis . This method maps the electron distribution of a molecule within the crystal, allowing for the identification of regions involved in close contacts with neighboring molecules. The corresponding 2D fingerprint plots provide a quantitative summary of the different types of intermolecular interactions.

Physicochemical Properties

The physicochemical properties of this compound are critical for its development as a pharmaceutical agent. While extensive experimental data is not publicly available, some properties can be predicted or are known for similar compounds.

| Property | Value/Information |

| Molecular Formula | C₆H₁₀N₄S |

| Molecular Weight | 170.24 g/mol |

| Appearance | Expected to be a crystalline solid |

| Solubility | Likely soluble in organic solvents like DMSO and DMF |

| pKa | The amino groups are basic, and the pyrimidine nitrogens are weakly basic. |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of a small molecule like this compound follows a well-established workflow. The causality behind each step is crucial for obtaining high-quality, reliable data.

Synthesis and Crystallization

The synthesis of this compound typically involves the S-alkylation of 4,6-diamino-2-mercaptopyrimidine with an ethyl halide.[2]

Step-by-step Synthesis:

-

Deprotonation: 4,6-diamino-2-mercaptopyrimidine is treated with a base (e.g., NaOH or NaH) in a suitable solvent (e.g., methanol or DMF) to generate the more nucleophilic thiolate anion.

-

Alkylation: An ethylating agent, such as ethyl iodide or ethyl bromide, is added to the reaction mixture. The thiolate anion displaces the halide in an S_N2 reaction to form the thioether linkage.

-

Work-up and Purification: The reaction mixture is worked up to remove unreacted starting materials and byproducts. Purification is typically achieved by recrystallization or column chromatography to yield the pure product.

Crystallization: The key to a successful single-crystal X-ray diffraction experiment is the growth of high-quality single crystals. This is often the most challenging step.

-

Rationale for Solvent Selection: The choice of solvent is critical. A solvent in which the compound has moderate solubility is ideal. Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion of a non-solvent into a solution of the compound are common techniques.

-

Experimental Procedure:

-

Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., ethanol, acetonitrile, or a mixture).

-

Allow the solution to cool slowly to room temperature.

-

If no crystals form, the solution can be stored at a lower temperature (e.g., 4 °C).

-

Alternatively, place the solution in a small vial inside a larger, sealed container with a more volatile non-solvent. The slow diffusion of the non-solvent vapor will gradually decrease the solubility of the compound, promoting crystal growth.

-

Caption: Workflow for Crystal Structure Determination.

Data Collection and Processing

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage. It is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections. This step also involves corrections for various experimental factors such as absorption.

Structure Solution and Refinement

-

Structure Solution: The initial atomic positions are determined from the processed diffraction data using methods such as Direct Methods or Patterson methods.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.

-

Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.

Implications of the Crystal Structure in Drug Development

A detailed understanding of the crystal structure of this compound and its analogues has several important implications for drug development:

-

Structure-Activity Relationship (SAR) Studies: The precise knowledge of the three-dimensional structure allows for a more accurate interpretation of SAR data, enabling the design of more potent and selective analogues.

-

Polymorphism: Different crystalline forms (polymorphs) of a drug can have different physical properties, such as solubility and bioavailability. Crystal structure analysis is essential for identifying and characterizing polymorphs.

-

Formulation Development: The stability of the crystal lattice, as determined by its packing and intermolecular interactions, can influence the choice of excipients and the manufacturing process for a drug formulation.

-

Intellectual Property: A well-characterized crystal structure can be a key component of a patent application, providing strong intellectual property protection.

Conclusion

The crystal structure of 2-(alkylthio)pyrimidine-4,6-diamines provides a foundational understanding of their solid-state properties. While the specific crystallographic data for this compound remains to be widely disseminated, the analysis of a close analogue offers a valuable blueprint for this class of compounds. The methodologies outlined in this guide provide a comprehensive framework for researchers in the pharmaceutical sciences to approach the synthesis, crystallization, and structural characterization of these and other promising drug candidates. The insights gained from such studies are indispensable for the rational design and development of new medicines.

References

- Salieva, K. N., et al. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine.

- Aktan, E., Babür, B., Seferoğlu, N., Çatıkkaş, B., Kaynak, F.B., & Seferoğlu, Z. (2017). Combined spectroscopic, XRD crystal structure and DFT studies on 2-(ethylthio) pyrimidine-4, 6-diamine. Journal of Molecular Structure, 1145, 152–159.

- Umar, M., et al. (2022). 2-(Heptylthio)pyrimidine-4,6-diamine. Molbank, 2022(2), M1393.

- Marasinghe, A. A., Averkiev, B. B., & Aakeröy, C. B. (2025).

- Gangjee, A., et al. (2007). Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. Journal of Medicinal Chemistry, 50(18), 4443–4452.

- Yengoyan, A. P., et al. (2020). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 17(1), 1-6.

- Khabnadideh, S., et al. (2012). Synthesis and biological evaluation of 2-and 8-substituted-9-benzyl-9H-purine derivatives as inhibitors of glutamate racemase. Bioorganic & Medicinal Chemistry Letters, 22(23), 7615-7622.

- Breault, G. A., et al. (2008). Exploring 8-benzyl pteridine-6, 7-diones as inhibitors of glutamate racemase (MurI) in gram-positive bacteria. Bioorganic & Medicinal Chemistry Letters, 18(22), 6100-6103.

- Raghavan, S. C., et al. (2018). Compounds as Inhibitor of DNA Double-Strand Break Repair, Methods and Applications Thereof. U.S.

- Zhang, Q., et al. (2012). Hit to Lead optimization of a novel class of squarate-containing polo-like kinases inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(24), 7615-7622.

- Betham, M. et al. (2013). Differences in Coformer Interactions of the 2,4-Diaminopyrimidines Pyrimethamine and Trimethoprim. Crystal Growth & Design, 13(5), 2098-2109.

Sources

- 1. Syntheses, crystal structures and intermolecular interactions of six novel pyrimidin-2-yl-substituted triaryltriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. smolecule.com [smolecule.com]

- 3. Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Examining intermolecular interactions in crystal structures of amide-substituted 2-aminopyrimidine derivatives - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00839E [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

The Versatility of 2-(Ethylthio)pyrimidine-4,6-diamine: A Building Block for Advanced Organic Synthesis

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, the pyrimidine core stands as a "privileged scaffold," a structural motif consistently found in a vast array of biologically active compounds and functional materials.[1] Among the diverse family of pyrimidine derivatives, 2-(Ethylthio)pyrimidine-4,6-diamine emerges as a particularly versatile and valuable building block. Its unique arrangement of functional groups—two nucleophilic amino groups at the 4 and 6 positions and a modifiable ethylthio group at the 2-position—offers a rich platform for a multitude of chemical transformations. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging the synthetic potential of this compound. We will delve into detailed, field-proven protocols, explain the mechanistic rationale behind experimental choices, and showcase its application in the synthesis of complex molecular architectures, including precursors to potent kinase inhibitors.

The strategic positioning of the amino groups facilitates cyclocondensation reactions to construct fused heterocyclic systems, while the ethylthio group can be readily oxidized to a sulfone, transforming it into an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This dual reactivity allows for a programmed, regioselective functionalization of the pyrimidine core, a critical aspect in the rational design of novel therapeutics.[2] This guide will explore key applications, from the construction of purine analogs to the synthesis of highly substituted pyrimidine systems, providing detailed, self-validating protocols to empower your research endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the starting material is paramount for successful and reproducible synthesis.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₄S | [3] |

| Molecular Weight | 170.24 g/mol | [3] |

| Appearance | Off-white to pale yellow crystalline powder | Supplier Data |

| Melting Point | 135-138 °C | Supplier Data |

| Solubility | Soluble in DMSO, DMF, and hot methanol; sparingly soluble in water. | General Knowledge |

Spectroscopic Characterization:

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the ethyl group protons as a triplet for the methyl group (CH₃) and a quartet for the methylene group (CH₂). The amino protons (NH₂) will likely appear as a broad singlet, and the pyrimidine ring proton will be a singlet in the aromatic region.[3]

-

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will display signals for the two carbons of the ethyl group, and distinct signals for the carbon atoms of the pyrimidine ring, with the carbon attached to the sulfur atom appearing at a characteristic chemical shift.[4]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 171.07.

Application I: Synthesis of Fused Heterocycles via Cyclocondensation

The presence of two vicinal amino groups in this compound makes it an ideal precursor for the synthesis of fused pyrimidine systems, such as purine analogs, through cyclocondensation reactions. The Traube purine synthesis is a classic and effective method for this transformation.[5]

Protocol 1: Traube Synthesis of 2-(Ethylthio)-6,8-dihydropurinedione

This protocol describes the reaction of this compound with a 1,3-dicarbonyl compound, diethyl malonate, to construct a fused pyrimidine-dione system.

Reaction Scheme:

Caption: Traube synthesis of a purine analog.

Rationale:

The reaction is catalyzed by a strong base, sodium ethoxide (NaOEt), which serves two primary purposes. First, it deprotonates one of the amino groups of the pyrimidine, increasing its nucleophilicity. Second, it facilitates the condensation by reacting with the diethyl malonate. The reaction proceeds through a stepwise condensation-cyclization mechanism. Ethanol is an ideal solvent as it readily dissolves the reactants and the sodium ethoxide catalyst. Refluxing provides the necessary activation energy for the cyclization step.

Experimental Protocol:

-

Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.70 g, 10 mmol).

-

Reagent Addition: Add absolute ethanol (40 mL) to the flask and stir to dissolve the starting material. To this solution, add diethyl malonate (1.60 g, 10 mmol).

-

Catalyst Addition: Carefully add a freshly prepared solution of sodium ethoxide in ethanol (21% w/v, 3.2 mL, approximately 10 mmol) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain it for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. A precipitate will form. Filter the solid and wash it with cold ethanol (2 x 10 mL).

-

Purification: Recrystallize the crude product from a mixture of ethanol and water to yield the pure 2-(ethylthio)-6,8-dihydropurinedione as a white solid.

-

Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application II: Synthesis of Substituted Pyrimidines via Nucleophilic Aromatic Substitution (SNAr)

The ethylthio group at the 2-position can be transformed into a potent leaving group, a sulfone, through oxidation. This activates the C2 position for nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents. This strategy is particularly valuable in the synthesis of kinase inhibitors, where diverse side chains are often explored to optimize potency and selectivity.[2]

Protocol 2: Oxidation and Subsequent Amination to Produce a 2,4,6-Trisubstituted Pyrimidine

This two-step protocol first describes the oxidation of the ethylthio group to an ethylsulfonyl group, followed by a Buchwald-Hartwig amination to introduce a new amino substituent at the 2-position.

Workflow Diagram:

Caption: Workflow for the synthesis of a 2,4,6-trisubstituted pyrimidine.

Rationale:

-

Oxidation: meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for the oxidation of sulfides to sulfones. The reaction is typically performed at low temperatures to control its exothermicity. Dichloromethane (DCM) is a suitable solvent due to its inertness and ability to dissolve both the starting material and the oxidant.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.[1] Pd₂(dba)₃ is a common palladium precursor, and Xantphos is a bulky electron-rich ligand that promotes the catalytic cycle. A strong base, such as cesium carbonate (Cs₂CO₃), is required for the deprotonation of the amine nucleophile. Dioxane is a high-boiling aprotic solvent suitable for this type of reaction.

Experimental Protocol:

Step 1: Synthesis of 2-(Ethylsulfonyl)pyrimidine-4,6-diamine

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (1.70 g, 10 mmol) in dichloromethane (100 mL) and cool the solution to 0 °C in an ice bath.

-

Oxidant Addition: Add m-CPBA (77%, 4.90 g, 22 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (50 mL) followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the desired sulfone.

Step 2: Buchwald-Hartwig Amination

-

Reaction Setup: To a flame-dried Schlenk tube, add 2-(ethylsulfonyl)pyrimidine-4,6-diamine (202 mg, 1 mmol), the desired amine (1.2 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (46 mg, 0.05 mmol), Xantphos (58 mg, 0.1 mmol), and cesium carbonate (652 mg, 2 mmol).

-

Solvent Addition and Degassing: Evacuate and backfill the tube with argon three times. Add anhydrous, degassed dioxane (10 mL) via syringe.

-

Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by flash column chromatography to obtain the 2-amino-substituted pyrimidine derivative.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique structural features allow for a wide range of transformations, making it an ideal starting material for the construction of complex heterocyclic systems and libraries of compounds for drug discovery. The protocols detailed in this application note for cyclocondensation and SNAr reactions provide a solid foundation for researchers to explore the full synthetic potential of this remarkable molecule. By understanding the underlying principles of its reactivity and applying these robust protocols, scientists can efficiently generate novel molecular entities with potential applications in medicine and beyond.

References

-

Chen, C. Y., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Adv., 14, 5535-5539. Available at: [Link]

-

Kovalenko, S. I., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256-272. Available at: [Link]

-

Bharate, J. B., et al. (2018). Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT. Sci Rep, 8, 3535. Available at: [Link]

-

Shafi, S., et al. (2019). Recent Advances in Pyrimidine-Based Drugs. Molecules, 24(13), 2393. Available at: [Link]

-

Cooke, G., et al. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Tetrahedron Letters, 42(48), 8435-8437. Available at: [Link]

-

Jain, K. S., et al. (2011). A Facile Synthesis of 2-Amino-5-Cyano-4, 6-Disubstitutedpyrimidines under MWI. International Journal of Organic Chemistry, 1(2), 37-43. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2010). Synthesis of various fused pyrimidine rings and their pharmacological and antimicrobial evaluation. European Journal of Medicinal Chemistry, 45(10), 4594-4600. Available at: [Link]

-

Long, Y., et al. (2015). Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. European Journal of Medicinal Chemistry, 96, 436-444. Available at: [Link]

-

Edris, Z., & Khan, T. A. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. Available at: [Link]

-

Ali, M. A., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(12), 3122. Available at: [Link]

- Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. In Name Reactions in Heterocyclic Chemistry II (pp. 531-556). John Wiley & Sons, Inc.

-

Gangjee, A., et al. (2007). Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. Journal of Medicinal Chemistry, 50(18), 4443-4453. Available at: [Link]

-

Al-Otaibi, A. M., et al. (2018). Recent synthetic methodologies for pyrimidine and its derivatives. Turkish Journal of Chemistry, 42(4), 1117-1143. Available at: [Link]

-

Cho, Y. S., et al. (2010). 4-(Pyrazol-4-yl)-pyrimidines as selective inhibitors of cyclin-dependent kinase 4/6. Journal of Medicinal Chemistry, 53(22), 7938-7957. Available at: [Link]

- U.S. Patent No. 7,105,666 B2. (2006). Synthesis of purine derivatives. Google Patents.

-

Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-6560. Available at: [Link]

-

Singh, N., et al. (2022). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 12(45), 29285-29311. Available at: [Link]

-

Al-Tel, T. H. (2010). Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[3][6][7]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. Oriental Journal of Chemistry, 26(3), 917-921. Available at: [Link]

- Traube, W. (1900). Ueber die Synthese des Guanins und Xanthins. Berichte der deutschen chemischen Gesellschaft, 33(3), 3035-3056.

-

Hardcastle, I. R., et al. (2004). 4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2. Bioorganic & Medicinal Chemistry Letters, 14(6), 1453-1457. Available at: [Link]

-

Almalki, A. S. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1833. Available at: [Link]

-

de la Fuente, J. L., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 738. Available at: [Link]

-

Cee, V. J., et al. (2019). Discovery of 2,4-diamino-5-cyanopyrimidine Derivatives as Protein Kinase C Theta Inhibitors With Mitigated Time-Dependent Drug-Drug Interactions. Bioorganic & Medicinal Chemistry Letters, 29(16), 2133-2138. Available at: [Link]

-

Kappe, C. O., & Falsone, S. F. (2017). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Topics in Heterocyclic Chemistry, 49, 1-43. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. 4-(Pyrazol-4-yl)-pyrimidines as selective inhibitors of cyclin-dependent kinase 4/6 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of 2-(Ethylthio)pyrimidine-4,6-diamine in the Synthesis of Dihydrofolate Reductase (DHFR) Inhibitors: Advanced Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of DHFR Inhibition and the Pyrimidine Scaffold

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[1] This process is fundamental for the de novo synthesis of purines, thymidylate, and certain amino acids, which are essential for cell proliferation and growth.[1] Consequently, the inhibition of DHFR disrupts DNA synthesis, leading to cell death.[1] This mechanism has established DHFR as a highly successful therapeutic target for a range of diseases, including cancer, as well as bacterial and protozoal infections.[1][2]

A significant class of DHFR inhibitors is built upon the 2,4-diaminopyrimidine scaffold.[3] This core structure mimics the binding of the natural substrate, dihydrofolate, in the active site of the enzyme. Prominent drugs such as Methotrexate, a cornerstone of cancer chemotherapy, and Pyrimethamine, an antimalarial agent, feature this critical pharmacophore.[1][4] The development of novel DHFR inhibitors often involves the strategic modification of the pyrimidine core to enhance potency, selectivity, and pharmacokinetic properties.

This guide focuses on the utility of 2-(Ethylthio)pyrimidine-4,6-diamine as a versatile starting material for the synthesis of potent DHFR inhibitors. We will explore the chemical rationale behind its use and provide detailed protocols for its conversion into advanced intermediates and final target compounds.

The Strategic Advantage of this compound as a Synthetic Precursor

The selection of this compound as a starting material is predicated on the chemical reactivity of the 2-ethylthio group. This group serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[5] This lability allows for the facile introduction of a variety of substituents at the 2-position of the pyrimidine ring, a key site for modulating the biological activity of DHFR inhibitors.

The presence of the 4,6-diamino groups is also crucial, as they are often essential components of the final pharmacophore responsible for key interactions within the DHFR active site.[3] By starting with a scaffold that already contains these amino groups, the synthetic route is streamlined, avoiding potentially harsh or low-yielding amination steps later in the synthesis.[6] The chemical behavior of this compound is characterized by its propensity to undergo nucleophilic substitutions and condensation reactions.[7]

Core Synthetic Strategy: From Precursor to Potent Inhibitor

The overarching strategy for utilizing this compound involves a two-stage process:

-

Nucleophilic Aromatic Substitution (SNAr): The ethylthio group at the 2-position is displaced by a suitable nucleophile. This nucleophile is typically an amine, which introduces a new side chain designed to interact with specific residues in the DHFR active site.

-

Further Elaboration: The newly introduced side chain can be further modified, for example, through amide bond formation, to attach moieties that mimic the p-aminobenzoylglutamate portion of folic acid, thereby enhancing binding affinity.

This synthetic approach is highly modular, allowing for the creation of a library of compounds with diverse substituents for structure-activity relationship (SAR) studies.

Caption: General synthetic pathway for DHFR inhibitors.

Detailed Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of DHFR inhibitors. These procedures are based on established methodologies for nucleophilic aromatic substitution on pyrimidines and subsequent amide couplings.[1][8]

Protocol 1: Synthesis of a Key Intermediate via Nucleophilic Aromatic Substitution

Objective: To synthesize a 2-(substituted-amino)pyrimidine-4,6-diamine intermediate by displacing the ethylthio group with a primary amine.

Materials:

-

This compound

-

A selected primary amine (e.g., 4-aminobenzylamine)

-

Solvent: Polyethylene glycol (PEG-400) or N,N-Dimethylformamide (DMF)

-

Inert gas supply (Nitrogen or Argon)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Dichloromethane (DCM)

-

Water

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., DCM/Methanol mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in PEG-400 (or DMF).

-

Addition of Nucleophile: Add the primary amine (2 equivalents) to the solution.

-

Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes.

-

Heating: Heat the reaction mixture to 120 °C with vigorous stirring.[8] The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-5 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

If using PEG-400, add DCM and water to the flask and transfer the contents to a separatory funnel.[8] If using DMF, the solvent can be removed under reduced pressure before proceeding with extraction.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with additional DCM (2x).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the sodium sulfate and concentrate the organic phase using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the pure 2-(substituted-amino)pyrimidine-4,6-diamine intermediate.

-

-

Characterization: Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: Synthesis of the Final DHFR Inhibitor via Amide Coupling

Objective: To couple the intermediate from Protocol 1 with a substituted benzoic acid to form the final DHFR inhibitor.

Materials:

-

2-(Substituted-amino)pyrimidine-4,6-diamine intermediate from Protocol 1

-

A selected substituted benzoic acid (e.g., N-(tert-butoxycarbonyl)-4-carboxy-L-phenylalanine)

-

Coupling agent: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or similar

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF)

-

Inert gas supply (Nitrogen or Argon)

-

Round-bottom flask, magnetic stirrer

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Magnesium sulfate (anhydrous)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., EtOAc/Hexane mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the substituted benzoic acid (1.1 equivalents) and HATU (1.1 equivalents) in anhydrous DMF.

-

Activation: Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

-

Addition of Amine and Base: Add the 2-(substituted-amino)pyrimidine-4,6-diamine intermediate (1 equivalent) to the reaction mixture, followed by the dropwise addition of DIPEA (3 equivalents).

-

Reaction: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 4-12 hours.

-

Work-up:

-

Pour the reaction mixture into water and extract with EtOAc (3x).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the magnesium sulfate and concentrate the organic phase using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the final DHFR inhibitor.

-

-

Deprotection (if necessary): If protecting groups (e.g., Boc) are present, a final deprotection step will be required (e.g., treatment with trifluoroacetic acid in DCM for Boc deprotection).

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Caption: Experimental workflow from precursor to final DHFR inhibitor.

Data Presentation: Potency of Representative Pyrimidine-Based DHFR Inhibitors

The following table summarizes the inhibitory concentrations (IC₅₀) of several pyrimidine-based DHFR inhibitors from the literature to provide context for the expected potency of newly synthesized analogues.

| Compound Class | Specific Compound Example | Target DHFR | IC₅₀ (µM) | Reference |

| Pyrido[3,2-d]pyrimidine | Compound 15 | Recombinant human DHFR (rhDHFR) | 0.06 | [9] |

| Thiazolo[4,5-d]pyridazine | Compound 2 | Bovine liver DHFR | 0.06 | [9] |

| Thieno[2,3-d]pyrimidine | 6-aralkyl substituted derivative | Pneumocystis carinii DHFR | 0.24 - 11.0 | [3] |

| Thieno[2,3-d]pyrimidine | Compound 20 | Human DHFR | 0.20 | |

| Pyrrolo[2,3-d]pyrimidine | Classical antifolate 2 | Human DHFR | 0.066 | [1] |

| Dihydrotriazine-chalcone hybrid | Compound 31 | Human DHFR | 2.4 | [9] |

| Dihydrotriazine-chalcone hybrid | Diether-linked series | Human DHFR | 0.0026 - 0.0534 | [9] |

Note: The specific IC₅₀ values for inhibitors synthesized directly from this compound would need to be determined experimentally.

Conclusion and Future Perspectives

This compound represents a highly valuable and strategic starting material for the synthesis of novel DHFR inhibitors. Its key advantage lies in the facile displacement of the 2-ethylthio group, enabling the modular construction of diverse compound libraries. The protocols outlined in this guide provide a robust framework for researchers to explore the chemical space around the 2,4-diaminopyrimidine scaffold.

Future work in this area will likely focus on the development of inhibitors with improved selectivity for pathogenic versus host DHFR, as well as compounds that can overcome known resistance mechanisms. The synthetic flexibility offered by precursors like this compound will be instrumental in these endeavors, allowing for the fine-tuning of molecular architecture to meet these challenging therapeutic goals.

References

- Vertex AI Search. (n.d.). This compound. Retrieved January 26, 2026.

-

Boyarskiy, V. P., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

-

Matera, C., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. MDPI. [Link]

-

Rosowsky, A., et al. (1998). Synthesis and DHFR inhibitory activity of a series of 6-substituted-2,4-diaminothieno[2,3-d]pyrimidines. PubMed. [Link]

- El-Sayed, M. A., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors.

- Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.

- Budge, J. R., et al. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic.

-

Matera, C., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. National Institutes of Health. [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. ACS Omega. [Link]

- Patsnap Synapse. (2024).

-

Ibraheem, F., et al. (2018). Recent synthetic methodologies for pyrimidine and its derivatives. TÜBİTAK Academic Journals. [Link]

- Hassan, A. S., et al. (2022). 2-(Heptylthio)pyrimidine-4,6-diamine. MDPI.

- El-Maksoud, A., et al. (2023). Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors.

-

Sharma, R., et al. (2022). Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors. National Institutes of Health. [Link]

- Dr.Oracle. (2025). What is the mechanism of action of pyrimethamine?.

-

Baviskar, A. T., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. National Institutes of Health. [Link]

- Bentham Science. (n.d.). Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review.

Sources

- 1. Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and DHFR inhibitory activity of a series of 6-substituted-2,4-diaminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]

- 7. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Unlocking the Agrochemical Potential of 2-(Ethylthio)pyrimidine-4,6-diamine: A Guide for Researchers

The pyrimidine core is a privileged scaffold in modern agricultural chemistry, with numerous commercialized products demonstrating its versatility as a herbicide, fungicide, and insecticide.[1][2] Within this chemical class, 2-(Ethylthio)pyrimidine-4,6-diamine emerges as a compound of significant interest for the development of novel crop protection agents. Its unique substitution pattern suggests the potential for diverse biological activities.[3][4] This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals to explore and characterize the agrochemical applications of this promising molecule.

Scientific Rationale and Potential Applications

This compound belongs to the broader family of 2-thio-pyrimidines, which are known to exhibit a wide range of biological effects, including herbicidal, fungicidal, and insecticidal properties.[1][2][4] The presence of the ethylthio group at the 2-position and amino groups at the 4 and 6-positions offers multiple points for interaction with biological targets.[5] Derivatives of 2-(alkylthio)pyrimidines have been investigated for their fungicidal activity, particularly against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum.[2] Furthermore, the pyrimidine nucleus is a key component in several commercial herbicides that act by inhibiting essential plant enzymes.[3]

This compound, therefore, presents several exciting avenues for investigation in agricultural chemistry:

-

Herbicide Discovery: As a potential inhibitor of key enzymes in plant biosynthetic pathways.

-

Fungicide Development: Targeting fungal growth and development, potentially with a novel mode of action.

-

Insecticide Research: Exploring its activity against a range of economically important insect pests.

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through the S-alkylation of 4,6-diamino-2-mercaptopyrimidine with an ethyl halide, a straightforward and efficient chemical transformation.[6] Understanding the physicochemical properties of the synthesized compound is critical for developing stable formulations and ensuring effective delivery to the target organism.

| Property | Value (Predicted for analogous compounds) | Significance in Agrochemical Research |

| Molecular Formula | C6H10N4S | Provides the elemental composition. |

| Molecular Weight | 170.24 g/mol | Influences diffusion and transport properties. |

| Melting Point | 189-193 °C (for 2-(methylthio)pyrimidine-4,6-diamine)[7] | Important for formulation and storage stability. |

| pKa | 5.15 ± 0.10 (for 2-(methylthio)pyrimidine-4,6-diamine)[7] | Affects solubility and uptake in different pH environments. |

| Appearance | Bright yellow crystalline powder (for 2-(methylthio)pyrimidine-4,6-diamine)[7] | Basic physical characteristic. |

| Storage | Keep in a dark place, inert atmosphere, room temperature (for 2-(methylthio)pyrimidine-4,6-diamine)[7] | Essential for maintaining compound integrity. |

Postulated Mechanisms of Action

While the specific mode of action for this compound is yet to be elucidated, the known mechanisms of other pyrimidine-based agrochemicals provide a strong foundation for hypothesis-driven research.

Caption: Postulated agrochemical mechanisms of action for this compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to provide a robust framework for the initial screening and characterization of this compound as a potential agrochemical.

Protocol for Preliminary Herbicidal Efficacy Screening

This protocol outlines a whole-plant bioassay to assess the pre- and post-emergence herbicidal activity of the test compound.[8]

Objective: To determine the phytotoxic effects of this compound on representative monocot and dicot weed species.

Materials:

-

This compound

-

Acetone (reagent grade)

-

Tween® 20 or similar surfactant

-

Seeds of monocot weeds (e.g., Echinochloa crus-galli) and dicot weeds (e.g., Brassica napus)[9]

-

Potting soil

-

Pots or trays

-

Growth chamber or greenhouse with controlled environment

-

Laboratory sprayer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the test compound in acetone. A typical starting concentration is 10,000 ppm (10 mg/mL).

-

Test Solution Preparation: Prepare a series of dilutions from the stock solution. The final spray solution should contain a low percentage of acetone and a surfactant (e.g., 0.1% Tween® 20) to ensure proper leaf wetting.

-

Planting: Fill pots or trays with potting soil and sow the seeds of the selected weed species.

-

Pre-emergence Application:

-

Immediately after sowing, apply the test solutions evenly to the soil surface using a laboratory sprayer.

-

Include a negative control (solvent + surfactant) and a positive control (a commercial herbicide with a known mode of action).

-

Apply the treatments at different rates, for example, by testing a range of concentrations.[10]

-

-

Post-emergence Application:

-

Allow the seeds to germinate and the seedlings to reach a specific growth stage (e.g., 2-3 leaf stage).

-

Apply the test solutions evenly to the foliage of the seedlings.

-

Include negative and positive controls.

-

-

Incubation: Place the treated pots in a growth chamber or greenhouse with controlled temperature, light, and humidity.

-

Efficacy Assessment:

-

Visually assess the herbicidal effects at regular intervals (e.g., 3, 7, and 14 days after treatment).

-

Use a rating scale (e.g., 0-100%, where 0% is no effect and 100% is complete kill) to quantify phytotoxicity symptoms such as chlorosis, necrosis, and growth inhibition.

-

For a more quantitative assessment, measure the fresh or dry weight of the surviving plants at the end of the experiment.

-

Caption: Workflow for herbicidal efficacy screening.

Protocol for In Vitro Antifungal Activity Assay

This protocol describes a method to evaluate the direct inhibitory effect of the compound on the mycelial growth of pathogenic fungi.[11]

Objective: To determine the Minimum Inhibitory Concentration (MIC) and the half-maximal effective concentration (EC50) of this compound against selected plant pathogenic fungi.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum)[2][12]

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

Petri dishes or multi-well plates

-

Sterile cork borer

-

Incubator

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO.

-

Amended Media Preparation:

-

Autoclave the growth medium and cool it to approximately 50-60°C.

-

Add appropriate volumes of the stock solution to the molten agar to achieve a range of final concentrations.

-

Include a solvent control (DMSO only) and a positive control (a commercial fungicide).

-

Pour the amended agar into Petri dishes or multi-well plates.

-

-

Inoculation:

-

From the edge of an actively growing fungal culture, take a mycelial plug using a sterile cork borer.

-

Place the mycelial plug in the center of each agar plate.

-

-

Incubation: Incubate the plates at the optimal growth temperature for the specific fungus in the dark.

-

Data Collection and Analysis:

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge.

-

Calculate the percentage of growth inhibition for each concentration relative to the solvent control.

-

Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Safety and Handling Precautions

As a novel chemical entity, this compound should be handled with care. While specific toxicological data is not yet available, information from analogous compounds suggests that it may cause skin and eye irritation.[13][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.

-

Disposal: Dispose of the chemical and any contaminated materials in accordance with local regulations.

Future Directions and Concluding Remarks

The application notes and protocols provided herein offer a foundational framework for investigating the agrochemical potential of this compound. Promising results from these initial screens should be followed by more in-depth studies, including:

-

Broad-spectrum activity testing: Evaluating the compound against a wider range of weeds, fungal pathogens, and insect pests.

-

Mode of action studies: Utilizing biochemical and molecular techniques to identify the specific biological target(s).

-

Crop safety evaluation: Assessing the phytotoxicity of the compound on important crop species.

-

Formulation development: Creating stable and effective formulations for field application.

The exploration of novel chemical scaffolds like this compound is crucial for the development of the next generation of sustainable and effective crop protection solutions.

References

- Pyrimidines in Agrochemicals.

-

Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti. PubMed. [Link]

-

Synthesis and fungicidal activity of novel 2-(2-alkylthio-6-phenylpyrimidin-4-yl)-1H-benzimidazoles. PubMed. [Link]

-

Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. PubMed. [Link]

-

Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. Australian Pesticides and Veterinary Medicines Authority. [Link]

-

Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides. Health Canada. [Link]

-

Thienopyrimidines Exploring the Chemistry and Bioactivity. ResearchGate. [Link]

-

Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry. [Link]

-

Design, synthesis, and herbicidal activity of novel pyrimidine derivatives containing 1,2,4-triazole. Taylor & Francis Online. [Link]

-

Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. MDPI. [Link]

-

Broad Antifungal Spectrum of the Pore-Forming Peptide C14R Against Cryptococcus and Candida Species from the WHO Fungal Priority Pathogens List. MDPI. [Link]

-

Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. MDPI. [Link]

-

Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. [Link]

-

Syntheses and properties of new herbicidal 2‐arylthio‐l,2,4‐triazolo [l,5‐a]pyrimidine derivatives. Sci-Hub. [Link]

-

Fungicide Efficacy Evaluation. CABI Digital Library. [Link]

-

THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. JETIR. [Link]

-

Targeted synthesis and in vitro bactericidal and fungicidal activities of 2-alkylthio-5-(p-aminophenyl)-1,3,4-oxadiazoles. Journal of Basic and Applied Research in Biomedicine. [Link]

-

2-(Heptylthio)pyrimidine-4,6-diamine. MDPI. [Link]

-

Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids. National Institutes of Health. [Link]

-

European Guidelines to conduct herbicide resistance tests. European Weed Research Society. [Link]

-

Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. MDPI. [Link]

-

The Use of Thioxopyrimidine Derivatives as New Regulators of Growth and Photosynthesis of Barley. ResearchGate. [Link]

-

Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. ResearchGate. [Link]

-

4-Pyrimidinamine, 2,6-dichloro-. PubChem. [Link]

-

Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Government of Canada Publications. [Link]

-

Thiopental-Inspired alkylpyrimidines as dual-target antimicrobial agents: Synthesis, biological activity, and molecular docking validation. Growing Science. [Link]

-

Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. ResearchGate. [Link]

-

Fungicide Resistance Evolution and Detection in Plant Pathogens: Plasmopara viticola as a Case Study. National Institutes of Health. [Link]

-

Guidelines for Herbicide Registration Trials: Cotton. Department of Agriculture, Forestry and Fisheries (South Africa). [Link]

-

Material Safety Data Sheet - 5-Nitroso-2,4,6-triaminopyrimidine. Cole-Parmer. [Link]

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]

-

Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. PubMed. [Link]

-

Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. National Institutes of Health. [Link]

-

Insecticidal activity and residual efficacy of pyrimidine derivatives against BPH. ResearchGate. [Link]

-

Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI. [Link]

-

2-(methylthio)pyrimidine-4,6-diamine. ChemBK. [Link]

-

Insecticidal Activity of Extracts, Fractions, and Pure Molecules of Cissampelos pareira Linnaeus against Aphid, Aphis craccivora Koch. MDPI. [Link]

Sources

- 1. Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and fungicidal activity of novel 2-(2-alkylthio-6-phenylpyrimidin-4-yl)-1H-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy this compound | 23994-93-6 [smolecule.com]

- 6. mdpi.com [mdpi.com]

- 7. chembk.com [chembk.com]

- 8. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Guidelines for efficacy evaluation of herbicides: weeds in Australian forests | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]

- 11. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum [mdpi.com]

- 12. jbarbiomed.com [jbarbiomed.com]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

Application Notes & Protocols: A Guide to the Antimicrobial Screening of 2-(Ethylthio)pyrimidine-4,6-diamine Derivatives

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of new antimicrobial agents.[1][2] Pyrimidine-containing compounds have emerged as a promising area for new antibacterial drug discovery due to their diverse mechanisms of action and inherent biocompatibility, as the pyrimidine structure is a key component of endogenous substances.[1][3] This allows pyrimidine derivatives to potentially interact with a variety of biological targets, including genetic material and enzymes.[1]

Within this class, the 2-(ethylthio)pyrimidine-4,6-diamine scaffold serves as a versatile and promising starting point for medicinal chemistry campaigns. The ethylthio group at the 2-position and the diamino groups at the 4- and 6-positions offer multiple sites for chemical modification, enabling the generation of diverse chemical libraries. This guide provides a comprehensive framework for the synthesis and subsequent antimicrobial screening of novel derivatives based on this core structure. We will detail the underlying principles and provide step-by-step protocols for a robust screening cascade, from initial qualitative assessments to quantitative determinations of potency and bactericidal activity.

Part 1: Synthesis of this compound Derivatives

The synthesis of the core scaffold and its subsequent derivatization is a critical first step. The most common approach begins with a commercially available precursor and involves S-alkylation.[4]

Principle of Synthesis

The foundational step is typically the nucleophilic substitution reaction on a thiol group. The synthesis of the parent compound, this compound, generally starts from 4,6-diamino-2-mercaptopyrimidine. The thiol group is deprotonated by a base to form a more nucleophilic thiolate anion, which then attacks an alkyl halide, such as ethyl iodide, in a classic SN2 reaction to form the desired S-alkylated product.[4] Further derivatization can then be achieved by targeting the amino groups at the 4 and 6 positions.

Representative Synthetic Protocol

-

Objective: To synthesize a small library of derivatives by modifying the 4,6-diamino groups after the initial synthesis of the this compound core.

-

Step 1: Synthesis of the Core Scaffold

-

To a solution of 4,6-diamino-2-mercaptopyrimidine (1 equivalent) in a suitable solvent such as ethanol or DMF, add a base like sodium ethoxide or potassium carbonate (1.1 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate anion.

-

Add ethyl iodide (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography to yield this compound.

-

-

Step 2: Derivatization (Example: Amide Formation)

-

Dissolve the synthesized this compound (1 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane or THF) with a non-nucleophilic base like triethylamine (2.2 equivalents).

-

Cool the mixture in an ice bath.

-

Slowly add a desired acyl chloride or anhydride (2.2 equivalents).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, perform an aqueous workup to remove excess reagents and byproducts.

-

Purify the final derivative using column chromatography.

-

Part 2: The Antimicrobial Screening Cascade

A hierarchical approach is essential for efficiently screening a library of newly synthesized compounds. This process begins with broad qualitative tests to identify hits, followed by more rigorous quantitative assays to characterize their potency.

Caption: A workflow for the discovery and characterization of novel antimicrobial agents.

Part 3: Experimental Protocols

Protocol 1: Kirby-Bauer Disk Diffusion (Zone of Inhibition) Test

This method serves as a rapid and effective primary screen to qualitatively assess the antimicrobial activity of the synthesized derivatives.[5][6]

-

Principle: An agar plate is inoculated with a uniform lawn of a test microorganism.[5] A filter paper disk impregnated with the test compound is placed on the surface. If the compound is effective, it will diffuse into the agar and inhibit microbial growth, resulting in a clear "zone of inhibition" around the disk.[5][7] The size of this zone is proportional to the compound's activity.

-

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile filter paper disks (6 mm diameter)

-

Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Synthesized pyrimidine derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Ciprofloxacin, Vancomycin) and negative control (solvent only)

-

0.5 McFarland turbidity standard

-

Sterile swabs, micropipettes, and incubator

-

-

Procedure:

-

Inoculum Preparation: From a fresh culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8]

-

Plate Inoculation: Dip a sterile swab into the inoculum, remove excess fluid by pressing it against the inside of the tube, and streak the entire surface of an MHA plate to ensure a confluent lawn of growth.[7]

-

Disk Application: Aseptically apply sterile filter paper disks to the agar surface. Pipette a standardized volume (e.g., 10 µL) of each test compound solution onto a separate disk. Also, apply positive and negative control disks.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[6]

-

Result Interpretation: Measure the diameter of the zone of inhibition (including the disk) in millimeters.[7] A larger zone diameter indicates greater antimicrobial activity. Compounds showing significant zones of inhibition are considered "hits" for further testing.

-

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[9][10]

-

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium.[9] After incubation, the lowest concentration of the compound that prevents visible turbidity is recorded as the MIC.[11]

-

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Test bacterial strains and synthesized compounds

-

Positive and negative controls

-

Spectrophotometer or plate reader (optional)

-

-

Procedure:

-

Compound Dilution: Prepare a 2-fold serial dilution of each test compound in MHB directly in the 96-well plate. For example, add 50 µL of MHB to wells 2 through 11. Add 100 µL of the highest concentration of the test compound to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue this serial dilution down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

-

Inoculum Preparation: Prepare a bacterial inoculum as described in the Kirby-Bauer protocol, but then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[8][9]

-

Inoculation: Add 50 µL of the diluted inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile MHB only. The final volume in each well is 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[9]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[9] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

-

Protocol 3: Minimum Bactericidal Concentration (MBC) Assay

The MBC assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

-

Principle: The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[12][13] This is determined by subculturing the contents of the clear wells from the MIC assay onto agar plates.[14]

-

Procedure:

-

Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (i.e., at and above the MIC).

-

Spot-plate these aliquots onto fresh MHA plates.

-

Incubate the MHA plates at 37°C for 24 hours.

-

MBC Determination: The MBC is the lowest concentration that results in no colony formation on the agar plate, corresponding to a 99.9% kill rate.[12]

-

Part 4: Data Presentation and Interpretation

Systematic data organization is crucial for structure-activity relationship (SAR) studies.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound ID | R¹ Group | R² Group | S. aureus MIC (µg/mL) | S. aureus MBC (µg/mL) | E. coli MIC (µg/mL) | E. coli MBC (µg/mL) |

|---|---|---|---|---|---|---|

| Parent | -H | -H | 128 | >256 | 256 | >256 |

| DER-01 | -COCH₃ | -COCH₃ | 32 | 64 | 128 | >256 |

| DER-02 | -COPh | -COPh | 16 | 32 | 64 | 128 |

| DER-03 | -SO₂Ph | -SO₂Ph | 8 | 16 | 32 | 64 |

| Ciprofloxacin | N/A | N/A | 0.5 | 1 | 0.25 | 0.5 |

-

Interpretation: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.

Part 5: Mechanistic Insights

Many pyrimidine-based antimicrobials function as antimetabolites. A well-known mechanism is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway, which is critical for DNA synthesis.[3] Another potential mechanism for thiophenyl-pyrimidine derivatives is the inhibition of the FtsZ protein, which is crucial for bacterial cell division.[2]

Caption: Inhibition of the bacterial folic acid pathway by a pyrimidine derivative.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel antimicrobial agents. The systematic application of the screening cascade detailed in these notes—from synthesis and qualitative disk diffusion to quantitative MIC and MBC determination—provides a robust and efficient methodology for identifying and characterizing promising lead compounds. By integrating these protocols, researchers can effectively advance their drug discovery programs and contribute to the critical fight against antimicrobial resistance.

References

-

Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

-

American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

-

Zhuang, J., & Ma, S. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. ChemMedChem, 15(20), 1875-1886. [Link]

-

Fathalla, O. A., et al. (2015). Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives. Journal of Chemistry. [Link]

-

BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]

-

Microchem Laboratory. (n.d.). Zone of Inhibition Test for Antimicrobial Activity. [Link]

-

ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. [Link]

-

Nature Protocols. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

-

MDPI. (2023). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. [Link]

-

Journal of King Saud University - Science. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. [Link]

-

ResearchGate. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. [Link]

-

ResearchGate. (n.d.). Step by step procedure to measure the zone of inhibition using watershed segmentation method. [Link]

-

Bio-protocol. (2025). Minimum Bactericidal Concentration (MBC) Assay. [Link]

-

IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

-

Nelson Labs. (n.d.). Zone of Inhibition. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2013). Synthesis and the antimicrobial activity of ethyl 5-methyl-2-(alkylthio)-4-oxo-3,4-dihydrothieno [2,3-d]pyrimidine-6-carboxylates. [Link]

-

ResearchGate. (2018). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. [Link]

-

PubMed. (2018). Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT. [Link]

-

National Institutes of Health (NIH). (2011). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. [Link]

-

National Institutes of Health (NIH). (2020). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. [Link]

-

National Institutes of Health (NIH). (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). [Link]

-

Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

-

MDPI. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][15]benzothiazole Derivatives via Microwave-Assisted Synthesis. [Link]

-

Singer Instruments. (n.d.). Zone of Inhibition explained. [Link]

- Google Patents. (n.d.). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.

-

YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

-

National Institutes of Health (NIH). (2021). In Vitro and In Vivo Activity of 14-O-[(4,6-Diamino-pyrimidine-2-yl) thioacetyl] Mutilin against Methicillin-Resistant Staphylococcus aureus. [Link]

-

Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]

-

YouTube. (2019). Natural product antibiotics: from traditional screening to novel discovery approaches. [Link]

-

Wikipedia. (n.d.). Flucytosine. [Link]

-

National Institutes of Health (NIH). (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. [Link]

Sources

- 1. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buy this compound | 23994-93-6 [smolecule.com]

- 5. microchemlab.com [microchemlab.com]

- 6. nelsonlabs.com [nelsonlabs.com]

- 7. asm.org [asm.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. idexx.dk [idexx.dk]

- 11. youtube.com [youtube.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. emerypharma.com [emerypharma.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. protocols.io [protocols.io]

Methodology for Synthesizing 2-S-Substituted 4,6-Dimethylpyrimidines: An Application Note and Protocol Guide